![molecular formula C12H17BrN2 B1411953 N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine CAS No. 1708414-92-9](/img/structure/B1411953.png)
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine
Overview
Description
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine (N-Bromo-Methyl-Methyl-Cyclopentanamine) is an organic compound used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent, catalyst, or ligand in organic synthesis and chemical reactions. N-Bromo-Methyl-Methyl-Cyclopentanamine has several properties that make it highly suitable for scientific research.
Scientific Research Applications
Antipsychotic Properties
A study by Högberg et al. (1990) discusses the synthesis of a series of compounds including N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine. These compounds showed potent inhibitory properties on [3H]spiperone binding in rat striatal membranes, suggesting potential antipsychotic applications due to their interaction with dopamine D-2 receptors (Högberg, Ström, Hall, & Ögren, 1990).
Neurological Research
In neurological research, the use of bromodeoxyuridine (BrdU), a halogenated nucleotide related to N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine, was examined by Schneider and d’Adda di Fagagna (2012). They found that neural stem cells exposed to BrdU underwent significant changes, including loss of stem cell markers and differentiation into glial cells, suggesting implications for stem cell research (Schneider & d’Adda di Fagagna, 2012).
Radioligand Synthesis
Gao et al. (2010) describe the synthesis of precursors for PET radioligands, involving compounds structurally similar to N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine. These radioligands are crucial in positron emission tomography (PET) for imaging and diagnostic purposes in various medical fields (Gao, Wang, Mease, Pomper, & Horti, 2010).
Antimicrobial Properties
Rao et al. (2013) synthesized a compound similar to N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine and evaluated its antibacterial and antifungal activities. Their findings indicate potential applications in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-15(12-4-2-3-5-12)9-11-7-6-10(13)8-14-11/h6-8,12H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSJMVZLOAKTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(C=C1)Br)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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